molecular formula C25H30N2O B10880005 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-phenoxybenzyl)piperazine

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-phenoxybenzyl)piperazine

Cat. No.: B10880005
M. Wt: 374.5 g/mol
InChI Key: XGHRSOOIFQRQQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bicyclo[221]hept-5-en-2-ylmethyl)-4-(3-phenoxybenzyl)piperazine is a complex organic compound characterized by its unique bicyclic structure and piperazine ring

Preparation Methods

The synthesis of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-phenoxybenzyl)piperazine typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. One common synthetic route involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethanol with appropriate reagents to introduce the piperazine ring and the phenoxybenzyl group . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-phenoxybenzyl)piperazine undergoes various chemical reactions, including:

Scientific Research Applications

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-phenoxybenzyl)piperazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-phenoxybenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclic structure and piperazine ring allow it to fit into binding sites, modulating the activity of these targets. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-phenoxybenzyl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H30N2O

Molecular Weight

374.5 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-[(3-phenoxyphenyl)methyl]piperazine

InChI

InChI=1S/C25H30N2O/c1-2-6-24(7-3-1)28-25-8-4-5-21(17-25)18-26-11-13-27(14-12-26)19-23-16-20-9-10-22(23)15-20/h1-10,17,20,22-23H,11-16,18-19H2

InChI Key

XGHRSOOIFQRQQF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2CC3CC2C=C3)CC4=CC(=CC=C4)OC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.